
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-4-methyl-2-phenyl-, erythro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl, hydroxy, methyl, and phenyl groups. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-2-phenylvalerophenone
- 4’-Hydroxy-4-methyl-2-phenyl-3-(p-chlorophenyl)valerophenone
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
31365-02-3 |
|---|---|
Molekularformel |
C24H23ClO2 |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenylpentan-1-one |
InChI |
InChI=1S/C24H23ClO2/c1-16(2)22(18-8-12-20(25)13-9-18)23(17-6-4-3-5-7-17)24(27)19-10-14-21(26)15-11-19/h3-16,22-23,26H,1-2H3/t22-,23+/m1/s1 |
InChI-Schlüssel |
XHNMDSMHESXHLQ-PKTZIBPZSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


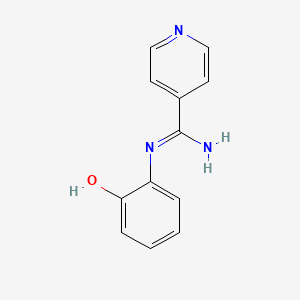
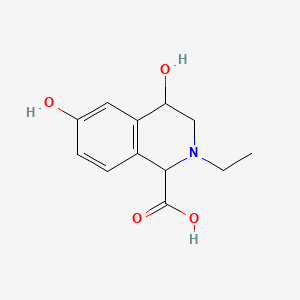
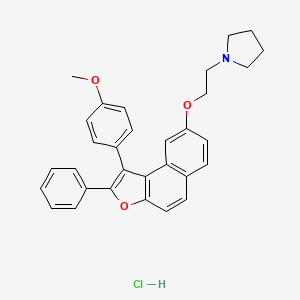



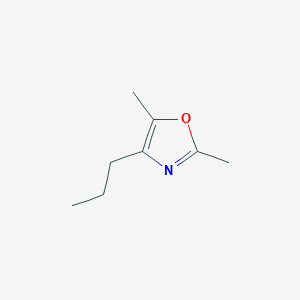

![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
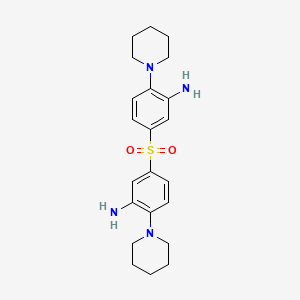
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
